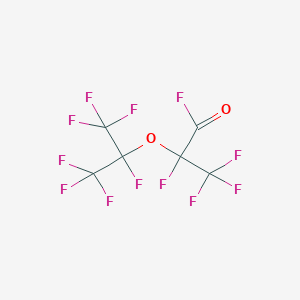
Bis(acryloyloxy)ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acryloyloxy)ZINC: is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two acryloyloxy groups attached to a zinc atom. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and ability to form cross-linked structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)ZINC typically involves the reaction of zinc oxide or zinc chloride with acrylic acid or its derivatives. The process can be summarized as follows:
-
Reaction with Zinc Oxide
Reactants: Zinc oxide (ZnO) and acrylic acid (CH₂=CHCOOH).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C.
:Equation: ZnO+2CH2=CHCOOH→Zn(OCOCH=CH2)2+H2O
-
Reaction with Zinc Chloride
Reactants: Zinc chloride (ZnCl₂) and sodium acrylate (CH₂=CHCOONa).
Conditions: This reaction is typically performed in an aqueous medium at room temperature.
:Equation: ZnCl2+2CH2=CHCOONa→Zn(OCOCH=CH2)2+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure the reaction conditions are maintained for optimal yield.
Purification steps: Such as filtration and distillation to remove impurities and by-products.
化学反応の分析
Types of Reactions
-
Polymerization
Reagents: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Conditions: Typically carried out at elevated temperatures (50-70°C) or under UV light.
Products: Cross-linked polymers with enhanced mechanical properties.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild conditions, often at room temperature.
-
Coordination Reactions
Reagents: Ligands like phosphines or amines.
Conditions: Carried out in solution, often at room temperature.
Products: Coordination complexes with unique properties.
科学的研究の応用
Chemistry
Polymer Science: Used as a cross-linking agent in the synthesis of high-performance polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology
Bioconjugation: Utilized in the modification of biomolecules for improved stability and functionality.
Drug Delivery: Explored as a component in drug delivery systems for controlled release.
Medicine
Medical Devices: Incorporated into coatings for medical devices to improve biocompatibility and reduce infection rates.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Industry
Coatings: Applied in the formulation of durable and resistant coatings for various surfaces.
Adhesives: Used in the production of high-strength adhesives for industrial applications.
作用機序
The mechanism by which Bis(acryloyloxy)ZINC exerts its effects is primarily through its ability to form cross-linked structures. The acryloyloxy groups undergo polymerization, leading to the formation of a three-dimensional network. This network imparts enhanced mechanical properties and stability to the resulting materials. Additionally, the zinc atom can coordinate with various ligands, influencing the reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
Bis(methacryloyloxy)ZINC: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Bis(acryloyloxy)CALCIUM: Contains calcium instead of zinc, leading to different reactivity and properties.
Bis(acryloyloxy)MAGNESIUM: Magnesium-based compound with similar applications but different coordination chemistry.
Uniqueness
Reactivity: Bis(acryloyloxy)ZINC exhibits unique reactivity due to the presence of zinc, which can form stable coordination complexes.
Applications: Its ability to form cross-linked polymers makes it particularly valuable in polymer science and materials engineering.
Stability: The zinc atom provides enhanced stability to the compound, making it suitable for various industrial applications.
特性
分子式 |
C6H8O4Zn |
|---|---|
分子量 |
209.5 g/mol |
IUPAC名 |
prop-2-enoic acid;zinc |
InChI |
InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChIキー |
GBKZJILFFUGBQT-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)O.C=CC(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


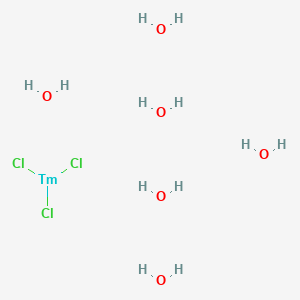
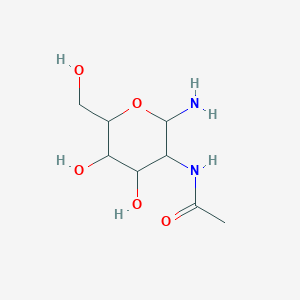
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
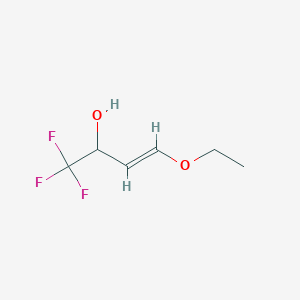
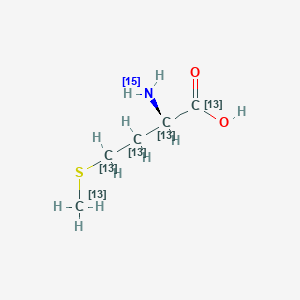

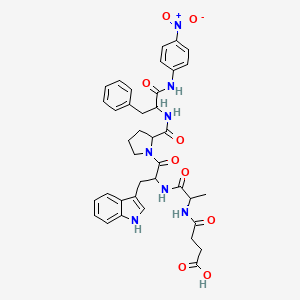

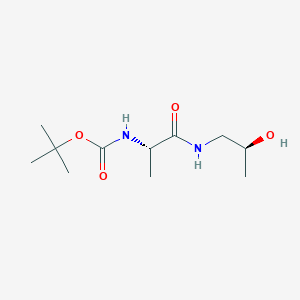
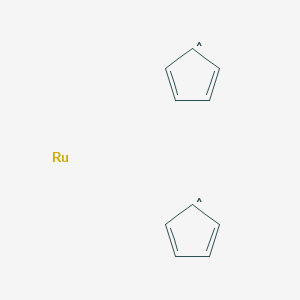

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
